molecular formula C16H22N2O2 B13805848 1,2,3,3A,4,9B-Hexahydro-pyrrolo[3,4-C]quinoline-5-carboxylic acid tert-butyl ester

1,2,3,3A,4,9B-Hexahydro-pyrrolo[3,4-C]quinoline-5-carboxylic acid tert-butyl ester

Cat. No.: B13805848
M. Wt: 274.36 g/mol
InChI Key: ZJHFVSCJIQAGQF-UHFFFAOYSA-N
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Description

1,2,3,3A,4,9B-Hexahydro-pyrrolo[3,4-C]quinoline-5-carboxylic acid tert-butyl ester is a complex organic compound with the molecular formula C16H22N2O2. It is known for its unique structure, which includes a hexahydro-pyrroloquinoline core.

Preparation Methods

The synthesis of 1,2,3,3A,4,9B-Hexahydro-pyrrolo[3,4-C]quinoline-5-carboxylic acid tert-butyl ester typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.

Chemical Reactions Analysis

1,2,3,3A,4,9B-Hexahydro-pyrrolo[3,4-C]quinoline-5-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of different hydrogenated derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms or the carboxylic acid group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

1,2,3,3A,4,9B-Hexahydro-pyrrolo[3,4-C]quinoline-5-carboxylic acid tert-butyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,3A,4,9B-Hexahydro-pyrrolo[3,4-C]quinoline-5-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may interact with multiple targets .

Comparison with Similar Compounds

1,2,3,3A,4,9B-Hexahydro-pyrrolo[3,4-C]quinoline-5-carboxylic acid tert-butyl ester can be compared with similar compounds such as:

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

tert-butyl 1,2,3,3a,4,9b-hexahydropyrrolo[3,4-c]quinoline-5-carboxylate

InChI

InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-10-11-8-17-9-13(11)12-6-4-5-7-14(12)18/h4-7,11,13,17H,8-10H2,1-3H3

InChI Key

ZJHFVSCJIQAGQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNCC2C3=CC=CC=C31

Origin of Product

United States

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